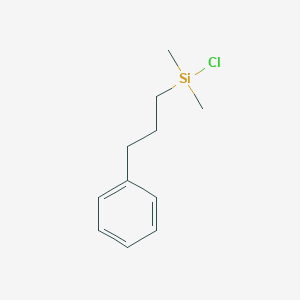

Chlorodimethyl(3-phenylpropyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-(3-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSMBLOISZSMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066167 | |

| Record name | Chlorodimethyl(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17146-09-7 | |

| Record name | (3-Phenylpropyl)dimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17146-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimethyl(3-phenylpropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [3-(chlorodimethylsilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethyl(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(3-phenylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIMETHYL(3-PHENYLPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F68VRD387A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodimethyl(3-phenylpropyl)silane: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Organosilane

Chlorodimethyl(3-phenylpropyl)silane, identified by its CAS number 17146-09-7, stands as a pivotal reagent in the landscape of modern organic and materials chemistry.[1] While seemingly a simple molecule, its true value lies in the strategic combination of a reactive chlorosilyl moiety and a non-polar phenylpropyl tail. This unique architecture allows it to serve as a versatile building block for a multitude of applications, ranging from the protection of sensitive functional groups in complex pharmaceutical syntheses to the sophisticated tailoring of surface properties in advanced materials.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, moving beyond mere data points to explain the causality behind its synthesis, reactivity, and application.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of a reagent is paramount to its effective application. This compound is a liquid at room temperature, typically appearing colorless to pale yellow.[2] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 17146-09-7 | [1][4] |

| Molecular Formula | C₁₁H₁₇ClSi | [4][5] |

| Molecular Weight | 212.79 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 75 °C @ 0.5 Torr (0.67 mbar) | [4][6] |

| Density | 0.963 g/cm³ | [4][6] |

| Refractive Index (n²⁰/D) | 1.5010 - 1.5030 | [6] |

| Melting Point | < 0 °C | [6] |

| SMILES | C(Cl)CCCC1=CC=CC=C1 | [5] |

| InChIKey | ASSMBLOISZSMMP-UHFFFAOYSA-N | [4][5] |

Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

From an industrial and laboratory perspective, the most efficient and atom-economical route to this compound is the platinum-catalyzed hydrosilylation of allylbenzene with dimethylchlorosilane. This reaction involves the addition of the Si-H bond across the double bond of the alkene.

The choice of a platinum catalyst, such as Karstedt's or Speier's catalyst, is critical. These catalysts operate at low loadings and facilitate the reaction with high regioselectivity, predominantly yielding the terminal (anti-Markovnikov) addition product, which is the desired 3-phenylpropyl isomer.[7][8] This selectivity is crucial for ensuring the final product has the intended three-carbon spacer between the silicon atom and the phenyl ring.

Caption: Workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

-

System Preparation: A three-necked, round-bottomed flask is flame-dried under vacuum and subsequently purged with dry argon or nitrogen to establish an inert atmosphere. The flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Charging Reactants: The flask is charged with allylbenzene (1.0 eq) and anhydrous toluene. A catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) is added.

-

Addition of Silane: Dimethylchlorosilane (1.1 eq) is added to the dropping funnel. The silane is then added dropwise to the stirred solution at a rate that maintains a gentle reflux. The reaction is exothermic and may require initial cooling in an ice bath to control the temperature.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the Si-H stretch (around 2150 cm⁻¹) in the IR spectrum or by ¹H NMR spectroscopy.[2] The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure. The resulting crude product is purified by vacuum distillation (e.g., at ~75 °C under 0.5 Torr) to yield the final product as a clear liquid.[4][6]

The Heart of Reactivity: The Si-Cl Bond

The utility of this compound is fundamentally derived from the reactivity of the silicon-chlorine bond. Silicon is less electronegative than carbon, and the Si-Cl bond is highly polarized, making the silicon atom a potent electrophile. It is readily attacked by a wide range of nucleophiles (Nu:).[9] This reactivity is significantly more pronounced than that of an analogous alkyl chloride (e.g., neopentyl chloride) due to silicon's ability to accommodate a fifth ligand in a transient, pentacoordinate intermediate, which lowers the activation energy of the substitution reaction.[6]

Caption: General mechanism of nucleophilic substitution at the Si-Cl bond.

This facile substitution is the cornerstone of its applications. For instance, reaction with water or atmospheric moisture leads to rapid hydrolysis, forming a silanol (R₃Si-OH) and liberating corrosive hydrogen chloride (HCl) gas.[10] This is why the compound must be handled under anhydrous conditions. The initially formed silanol is often unstable and can self-condense to form a disiloxane (R₃Si-O-SiR₃).

Key Applications in Research and Development

Protecting Group for Alcohols in Organic Synthesis

In multi-step syntheses of complex molecules like natural products or active pharmaceutical ingredients (APIs), it is often necessary to temporarily "mask" a reactive functional group, such as an alcohol, to prevent it from interfering with reactions elsewhere in the molecule. The dimethyl(3-phenylpropyl)silyl group serves as an effective protecting group, converting alcohols into stable silyl ethers.[2][11]

The choice of this specific silyl group over more common ones like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) is driven by its unique steric and electronic properties. The phenylpropyl chain provides significant steric bulk, which can enhance the stability of the silyl ether to certain reagents, while also offering different cleavage conditions, thereby enabling orthogonal protection strategies.

Caption: Workflow for alcohol protection using this compound.

-

Preparation: To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an argon atmosphere, add a base such as imidazole (2.5 eq) or triethylamine (1.5 eq).[1][12] The base acts as an HCl scavenger, driving the reaction to completion.[6]

-

Silylation: Add this compound (1.2 eq) dropwise to the stirred solution at 0 °C or room temperature.

-

Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting silyl ether by flash column chromatography on silica gel.

Surface Modification and Hydrophobization

The ability of the chlorosilyl group to react with surface hydroxyls (silanols, -SiOH) makes it an excellent agent for modifying silica-based materials, such as silica gel, glass plates, or silicon wafers.[3] This process, known as silanization, covalently bonds the dimethyl(3-phenylpropyl)silyl group to the surface.

The long, non-polar phenylpropyl chain effectively transforms a hydrophilic, polar silica surface into a hydrophobic, non-polar one.[2][13] This is highly desirable for applications such as:

-

Reversed-Phase Chromatography: Creating stationary phases for separating non-polar analytes.[14]

-

Hydrophobic Coatings: Rendering surfaces water-repellent.[13]

-

Nanoparticle Dispersion: Improving the compatibility and dispersion of silica nanoparticles in non-polar polymer matrices to create advanced composite materials.[15]

-

Activation (Optional but Recommended): Activate the silica particles by stirring in dilute HCl for several hours, followed by extensive washing with deionized water until the washings are neutral, and then drying in an oven at 120 °C overnight. This maximizes the number of surface silanol groups.

-

Reaction Setup: Suspend the dried silica particles in a high-boiling anhydrous solvent like toluene in a flask equipped for stirring under an inert atmosphere.

-

Silanization: Add this compound to the suspension. For a more controlled reaction, a base like pyridine or triethylamine can be added to scavenge the HCl byproduct.

-

Curing: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 h) to ensure complete reaction with the surface hydroxyls.

-

Washing: Cool the mixture and collect the modified silica by filtration. Wash the particles sequentially with toluene, methanol, and dichloromethane to remove any unreacted silane and byproducts.

-

Final Drying: Dry the functionalized silica particles under vacuum at 60-80 °C to remove residual solvent. The success of the modification can be confirmed by measuring the contact angle of a water droplet on a pressed pellet of the powder.[3]

Spectral Characterization Insights

While a publicly available, fully assigned spectrum for this specific compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][10][16]

-

¹H NMR (CDCl₃):

-

δ ~7.30-7.15 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ ~2.65 ppm (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

-

δ ~1.75 ppm (m, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ ~0.90 ppm (m, 2H): Methylene protons adjacent to the silicon atom (Si-CH₂-).

-

δ ~0.40 ppm (s, 6H): Protons of the two methyl groups on the silicon atom (Si-(CH₃)₂).

-

-

¹³C NMR (CDCl₃):

-

δ ~142 ppm: Quaternary aromatic carbon attached to the propyl chain.

-

δ ~128.5, ~128.3, ~126.0 ppm: Aromatic CH carbons.

-

δ ~36 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).

-

δ ~29 ppm: Central methylene carbon of the propyl chain.

-

δ ~19 ppm: Methylene carbon adjacent to the silicon atom (Si-CH₂-).

-

δ ~-1.0 ppm: Carbons of the two methyl groups on the silicon atom (Si-(CH₃)₂).

-

-

Mass Spectrometry (EI): The fragmentation pattern would be expected to show characteristic losses. The molecular ion peak (M⁺) at m/z 212 (for ³⁵Cl) and 214 (for ³⁷Cl) may be observed. Key fragments would likely include:

-

[M - 15]⁺: Loss of a methyl group.

-

[M - 35/37]⁺: Loss of the chlorine atom.

-

m/z 91: A prominent peak corresponding to the stable tropylium ion ([C₇H₇]⁺), formed from rearrangement and cleavage of the phenylpropyl chain.[17][18]

-

Cleavage along the propyl chain would also produce characteristic fragments.

-

Safety, Handling, and Storage

As a reactive chlorosilane, this compound presents significant hazards and must be handled with appropriate precautions.

-

Primary Hazards: The compound is corrosive to metals and causes severe skin burns and eye damage.[10][19] It reacts with water or moisture to produce toxic and corrosive hydrogen chloride gas.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] All manipulations should be performed in a well-ventilated chemical fume hood.[19]

-

Handling: Handle under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[19] Avoid all contact with skin and eyes and do not breathe vapors.[19][20]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[3][19] The container must be kept tightly sealed to prevent moisture ingress.[19]

-

Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[10][19] For spills, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a powerful and versatile reagent whose utility is rooted in the predictable and robust reactivity of its electrophilic Si-Cl bond. By providing a stable yet cleavable linkage and introducing a bulky, hydrophobic tail, it offers chemists and material scientists a reliable tool for molecular protection, surface engineering, and the creation of novel materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the key to unlocking its full potential in the laboratory and beyond.

References

- TCI Chemicals. (2025, May 7). SAFETY DATA SHEET: this compound.

- CP Lab Safety. This compound, 25mL, Each.

- CAS. (n.d.). (3-Phenylpropyl)dimethylchlorosilane. CAS Common Chemistry. Retrieved December 27, 2025.

- Henan Alfa Chemical Co., Ltd. cas:17146-09-7| this compound.

- Fisher Scientific. This compound 97.0+%, TCI America.

- MySkinRecipes. This compound.

- Gelest, Inc. (2015, July 1). SAFETY DATA SHEET: 3-CHLOROPROPYLDIMETHYLCHLOROSILANE.

- Gelest, Inc. SAFETY DATA SHEET: (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE.

- UPCommons. (n.d.). Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Am.

- Green Chemistry (RSC Publishing). (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent.

- BenchChem. (2025). Application Note: Protocol for Silylation of Alcohols with Diethyl(hexyl)methylsilane.

- BenchChem. (2025). Application Notes and Protocols for Surface Modification of Silica Nanoparticles with 3-Cyanopropyldiisopropylchlorosilane.

- ResearchGate. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane.

- ChemRxiv. (n.d.).

- Semantic Scholar. (2019). SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS.

- Zipse, H. (2015, July 27).

- Chemistry LibreTexts. (2023, August 29).

- National Institutes of Health. (2023, January 17). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth.

- ChemicalBook. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE(18156-15-5) 1H NMR spectrum.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Gelest, Inc. (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE.

- National Institutes of Health. (n.d.).

- PubMed. (2021, May 11). Selective hydrosilylation of allyl chloride with trichlorosilane.

- Chemistry LibreTexts. (2023, August 29).

- National Institutes of Health. (2023, May 6).

- ResearchGate. (n.d.). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane.

- BenchChem. (2025).

- BenchChem. (2025, December). An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles.

- National Center for Biotechnology Information. (2021, May 11). Selective hydrosilylation of allyl chloride with trichlorosilane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 3. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. upcommons.upc.edu [upcommons.upc.edu]

- 16. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE(18156-15-5) 1H NMR [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rsc.org [rsc.org]

- 20. Hydrosilylation: A versatile tool towards 3-germylpropyl silane compounds - American Chemical Society [acs.digitellinc.com]

A Technical Guide to Chlorodimethyl(3-phenylpropyl)silane (CAS 17146-09-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Chlorodimethyl(3-phenylpropyl)silane, identified by CAS number 17146-09-7, is a specialized organosilicon compound featuring a reactive chlorosilyl group and a stable phenylpropyl substituent.[1][2][3] This unique structure makes it a valuable reagent in organic synthesis, primarily for introducing the (3-phenylpropyl)dimethylsilyl group to molecules.[1] Its most common application is in the protection of hydroxyl groups, forming silyl ethers that exhibit distinct stability profiles compared to other common silyl protecting groups.[1] Beyond its role in protection chemistry, it serves as a starting material for modifying surfaces, such as silica nanoparticles for high-performance liquid chromatography (HPLC), and as an intermediate in the synthesis of more complex organosilicon materials.[4][5][6]

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is critical for its proper handling, application, and characterization in a laboratory setting. The compound is a colorless to light yellow, moisture-sensitive liquid.[5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17146-09-7 | [8] |

| Molecular Formula | C₁₁H₁₇ClSi | [2][8] |

| Molecular Weight | 212.79 g/mol | [1][8] |

| Appearance | Colorless to light yellow clear liquid | [1][7] |

| Boiling Point | 75 °C @ 0.5 mmHg (0.7 hPa) | [2][9] |

| Density | 0.963 g/cm³ | [2][9] |

| Refractive Index (n20/D) | 1.5010 - 1.5030 | [9] |

| Flash Point | 103 °C | [5] |

Spectroscopic Characterization: The structural identity of this compound and its derivatives can be confirmed using standard spectroscopic methods.

-

¹H NMR: Protons on the silicon methyl groups typically appear as a singlet around 0.4 ppm. The aliphatic chain protons (propyl group) resonate between approximately 0.8 and 2.7 ppm, while the aromatic protons of the phenyl group are found in the 7.1-7.3 ppm region.

-

¹³C NMR: The carbon signals for the silicon methyls are found upfield (around 0 ppm). The propyl chain carbons appear in the aliphatic region, and the phenyl carbons resonate in the aromatic region (~125-142 ppm).

-

²⁹Si NMR: This technique provides direct information about the silicon environment.

-

IR Spectroscopy: Key vibrational bands include those for Si-Cl, C-H (aliphatic and aromatic), and C=C (aromatic) stretching.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including isotopic patterns for chlorine and silicon, can confirm the mass and elemental composition.[10]

Synthesis and Reactivity

This compound is typically synthesized via the hydrosilylation of allylbenzene with dimethylchlorosilane (Cl(CH₃)₂SiH).[11] This addition reaction is commonly catalyzed by platinum-based catalysts, such as chloroplatinic acid or Karstedt's catalyst, which favor the formation of the terminal (β-adduct) product.[11][12]

The core reactivity of the molecule is dictated by the silicon-chlorine bond. As a chlorosilane, it is highly susceptible to nucleophilic attack and readily reacts with water and other protic solvents, liberating corrosive hydrogen chloride (HCl) gas. This reactivity is harnessed in its primary application as a protecting group for alcohols.

Core Application: Protection of Alcohols

In multi-step organic synthesis, especially in drug development, the selective protection of functional groups is paramount.[13] this compound is used to protect hydroxyl groups by converting them into (3-phenylpropyl)dimethylsilyl (PPDMS) ethers.[1] This transformation renders the alcohol unreactive to a variety of reaction conditions.

The protection reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a weak base, such as imidazole or triethylamine. The base serves to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Protocol 1: General Procedure for Alcohol Protection

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equiv.) and imidazole (1.5-2.0 equiv.) in anhydrous dichloromethane (DCM).

-

Addition: Cool the solution to 0 °C using an ice bath. Add this compound (1.1-1.2 equiv.) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure PPDMS ether.

Deprotection

The cleavage of the PPDMS ether to regenerate the alcohol is most effectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.[14] The high affinity of silicon for fluoride makes this deprotection strategy highly efficient and chemoselective. Other acidic or basic conditions can also be employed, but fluoride-mediated cleavage is generally the mildest and most common method.[14]

Other Applications

Beyond alcohol protection, this compound is utilized in materials science. Its ability to react with surface hydroxyl groups makes it an excellent agent for the surface modification of inorganic materials like silica and other metal oxides.[4] This functionalization is particularly relevant in:

-

Chromatography: Preparing bonded silica stationary phases for HPLC, where the phenyl group imparts specific selectivity for aromatic analytes.[4][5]

-

Materials Science: Acting as a chemical auxiliary or additive in the manufacturing of paints, adhesives, and advanced functional materials.[5][15]

Safety, Handling, and Storage

As a reactive chlorosilane, this compound presents several hazards that require strict safety protocols.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| H290 | May be corrosive to metals | [7] |

| H314 | Causes severe skin burns and eye damage | [7] |

| H318 | Causes serious eye damage |

-

Handling: All handling should be performed in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[16][17] An emergency eyewash station and safety shower must be readily accessible.[18]

-

Reactivity: The compound reacts with water, moisture, and protic solvents to produce HCl. Therefore, it must be handled under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[18] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container, away from incompatible materials and moisture.[5][15] Storage under an inert atmosphere is recommended to maintain product integrity.[17]

-

Spills and Disposal: Absorb small spills with an inert, dry material and place in a suitable container for chemical waste disposal.[16] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable reagent for the modern synthetic chemist and materials scientist. Its primary role as a protecting group for alcohols offers a unique stability profile that can be strategically employed in complex molecular synthesis. Furthermore, its utility in surface modification for applications like chromatography highlights its importance in advanced materials. Due to its corrosive and reactive nature, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

- Vaisarova, V., & Hetflejs, J. (1983). Regioselective Synthesis of Chloro(Methyl)(3-Phenylpropyl)Silanes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(8), 977-984.

-

Henan Alfa Chemical Co., Ltd. (n.d.). cas:17146-09-7| this compound. Retrieved January 13, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). (3-Phenylpropyl)dimethylchlorosilane. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, 25mL, Each. Retrieved January 13, 2026, from [Link]

-

Gelest, Inc. (2016, August 5). SAFETY DATA SHEET: 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95%. Retrieved January 13, 2026, from [Link]

-

Changfu Chemical. (n.d.). 3-Phenylpropyldimethylchlorosilane CAS 17146 09 7. Retrieved January 13, 2026, from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 3-Phenylpropyldimethylchlorosilane. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C11H17ClSi). Retrieved January 13, 2026, from [Link]

- Murakami, K., Yorimitsu, H., & Oshima, K. (2010). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses, 87, 169.

- Scientific Research Publishing. (2014). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Advances in Chemical Engineering and Science, 4(3), 332-340.

-

PubChem. (n.d.). Silane, chlorodimethyl(3,3,3-trifluoropropyl)-. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved January 13, 2026, from [Link]

-

Gelest, Inc. (n.d.). (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. Retrieved January 13, 2026, from [Link]

- Synlett. (2001). Selective Cleavage of Allyl Phenyl and Methyl Phenyl Ethers with Boron Trifluoride–Methyl Sulfide Complex. Synlett, 2001(11), 1826-1828.

-

Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Retrieved January 13, 2026, from [Link]

- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.

- Mandal, T., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv.

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved January 13, 2026, from [Link]

-

PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-Phenylpropyldimethylchlorosilane CAS 17146 09 7 | Changfu Chemical [cfsilicones.com]

- 5. 3-Phenylpropyldimethylchlorosilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]

- 7. This compound | 17146-09-7 | TCI Deutschland GmbH [tcichemicals.com]

- 8. This compound 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. PubChemLite - this compound (C11H17ClSi) [pubchemlite.lcsb.uni.lu]

- 11. tandfonline.com [tandfonline.com]

- 12. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 13. fishersci.com [fishersci.com]

- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 15. dakenchem.com [dakenchem.com]

- 16. gelest.com [gelest.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis and Purification of Chlorodimethyl(3-phenylpropyl)silane

Executive Summary Chlorodimethyl(3-phenylpropyl)silane is a valuable organosilane intermediate, widely utilized in the preparation of bonded silica stationary phases for chromatography and as a surface modification agent.[1][2] This guide provides an in-depth exploration of the primary synthetic routes and purification methodologies for this compound, tailored for researchers and chemical development professionals. We will dissect two robust synthetic strategies: the classic Grignard reaction and the efficient catalytic hydrosilylation. Each method is presented with a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and expert insights into optimizing reaction outcomes. The guide culminates in a comprehensive protocol for purification via fractional vacuum distillation, ensuring the acquisition of high-purity material. A critical emphasis is placed on the safe handling of chlorosilanes, which are hazardous materials requiring stringent safety protocols.

Critical Safety Protocols for Handling Chlorosilanes

Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with chlorosilanes. These compounds present a triad of hazards: reactivity, flammability, and corrosivity.

-

Reactivity with Water: Chlorosilanes react vigorously, often violently, with water, atmospheric moisture, or other protic solvents to release corrosive hydrogen chloride (HCl) gas.[3] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers. All glassware must be flame-dried or oven-dried before use, and all reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

-

Corrosivity: Direct contact with liquid chlorosilanes or inhalation of their vapors can cause severe corrosive burns to the skin, eyes, and respiratory tract.[4]

-

Flammability: Many chlorosilanes are flammable, with low flash points, and their vapors can form explosive mixtures with air.[4] All ignition sources must be eliminated from the work area.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

-

Eye Protection: Chemical splash goggles and a face shield are essential.[5] Contact lenses should not be worn.[5]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.

-

Fire Safety: A Class B (dry chemical, CO2) fire extinguisher should be readily available. Do NOT use water to extinguish a chlorosilane fire, as it will exacerbate the situation by producing large quantities of HCl gas.[3][4]

Synthetic Strategies for this compound

Two primary pathways dominate the synthesis of this target molecule. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific impurities.

Method A: The Grignard Reaction Pathway

This classic organometallic approach builds the silicon-carbon bond through the nucleophilic attack of a pre-formed Grignard reagent on an electrophilic chlorosilane.[6] It is a versatile and well-understood method in organosilicon chemistry.[7]

Principle of the Reaction: The synthesis begins with the formation of the 3-phenylpropylmagnesium bromide Grignard reagent from 1-bromo-3-phenylpropane and magnesium metal. This organometallic species then acts as a potent nucleophile, displacing one chloride atom from dichlorodimethylsilane to form the desired product. Using an excess of dichlorodimethylsilane is crucial to minimize the formation of the double-addition byproduct, bis(3-phenylpropyl)dimethylsilane.

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup: Assemble a three-necked, round-bottom flask (flame-dried) equipped with a magnetic stirrer, a reflux condenser fitted with an inert gas inlet, and a pressure-equalizing dropping funnel. Purge the entire system with dry argon or nitrogen.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction.

-

Dissolve 1-bromo-3-phenylpropane (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the flask. Once the exothermic reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silane:

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

In a separate, similarly prepared apparatus, charge dichlorodimethylsilane (a minimum of 2.0 equivalents to prevent di-substitution) dissolved in anhydrous THF.

-

Slowly transfer the Grignard reagent solution via cannula into the stirred solution of dichlorodimethylsilane at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

-

Wash the organic layer sequentially with saturated NH4Cl solution, water, and finally brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Method B: Catalytic Hydrosilylation

Hydrosilylation is a powerful, atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene.[8] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[9][10]

Principle of the Reaction: This method involves the direct addition of chlorodimethylsilane to allylbenzene. The reaction proceeds via an anti-Markovnikov addition, selectively forming the terminal (γ) adduct, which is the desired linear product. This high regioselectivity is a key advantage of the hydrosilylation route.[9]

Experimental Protocol: Hydrosilylation Synthesis

-

Apparatus Setup: Equip a flame-dried, three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Purge the system with dry argon or nitrogen.

-

Reaction:

-

Charge the flask with allylbenzene (1.0 equivalent) and a small amount of anhydrous toluene.

-

Add Karstedt's catalyst (typically 10-50 ppm Pt relative to the olefin).

-

Heat the mixture to 40-60 °C.

-

Add chlorodimethylsilane (1.05-1.1 equivalents) dropwise via the dropping funnel to the stirred solution. An exotherm is typically observed. Maintain the reaction temperature throughout the addition.

-

Monitor the reaction progress by IR spectroscopy (disappearance of the Si-H stretch around 2160 cm⁻¹) or ¹H NMR. The reaction is typically complete within a few hours.[9]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product can be directly purified by distillation. No aqueous work-up is necessary, which is a significant advantage in preventing hydrolysis of the chlorosilane product.

-

Comparison of Synthetic Methods

| Feature | Grignard Reaction | Catalytic Hydrosilylation |

| Starting Materials | 1-bromo-3-phenylpropane, Mg, Dichlorodimethylsilane | Allylbenzene, Chlorodimethylsilane |

| Stoichiometry | Requires excess silane reagent to avoid di-substitution | Near 1:1 stoichiometry |

| Catalyst | None required | Requires a platinum catalyst (e.g., Karstedt's)[9] |

| Byproducts | Magnesium salts, di-substituted silane | Minor amounts of isomeric side products |

| Work-up | Requires aqueous quench and extraction | Direct distillation of crude mixture |

| Atom Economy | Lower due to MgBrCl salt formation | Higher, as it is an addition reaction |

| Key Advantage | Highly versatile and well-established | High regioselectivity, clean, atom-economical |

Purification by Fractional Vacuum Distillation

Regardless of the synthetic method used, the crude this compound must be purified. Fractional vacuum distillation is the method of choice, as it allows for the separation of the product from lower-boiling starting materials and higher-boiling byproducts at a reduced temperature, preventing thermal decomposition.[11]

Principle of Purification: Components of the crude mixture are separated based on differences in their boiling points. By reducing the pressure, the boiling points of all components are lowered. This allows the desired product, which has a high boiling point at atmospheric pressure, to be distilled at a more moderate temperature.

Key Distillation Parameters

| Parameter | Value | Reference |

| CAS Registry Number | 17146-09-7 | [12] |

| Molecular Formula | C₁₁H₁₇ClSi | [12] |

| Molecular Weight | 212.79 g/mol | [12] |

| Reported Boiling Point | 75 °C @ 0.5 Torr | [2][12] |

| Density | ~0.963 g/cm³ | [12] |

Experimental Protocol: Purification

-

Apparatus Setup: Assemble a fractional distillation apparatus using flame-dried glassware. This includes a round-bottom flask, a Vigreux column (a short, jacketed column packed with glass rings or beads enhances separation), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump via a cold trap.

-

Distillation:

-

Transfer the crude product into the distillation flask. Add a magnetic stir bar or anti-bumping granules.

-

Slowly and carefully apply vacuum to the system.

-

Once a stable, low pressure is achieved (e.g., 0.5 - 1.0 Torr), begin to heat the distillation flask gently using an oil bath.

-

Collect and discard the initial low-boiling fraction (forerun), which may contain residual solvents or unreacted starting materials.

-

When the vapor temperature at the distillation head stabilizes near the expected boiling point of the product (e.g., ~75 °C at 0.5 Torr), change the receiving flask to collect the pure product fraction.[2][12]

-

Continue distillation until the majority of the product has been collected and the temperature either begins to drop or rise sharply, indicating the end of the product fraction.

-

Stop the distillation before any high-boiling residue distills over.

-

-

Storage: The purified this compound should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.[1]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure and assess purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any minor impurities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the absence of Si-H (from starting material in hydrosilylation) or O-H (from hydrolysis) functional groups.

Conclusion

The synthesis of this compound can be successfully achieved through either a Grignard reaction or a catalytic hydrosilylation pathway. The hydrosilylation method offers advantages in terms of atom economy and a cleaner reaction profile, while the Grignard method remains a robust and versatile alternative. Purification via fractional vacuum distillation is essential for obtaining a high-purity product. Strict adherence to safety protocols for handling water-sensitive and corrosive chlorosilanes is non-negotiable and paramount to the successful and safe execution of these procedures.

References

-

Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from SEHSC. [Link]

-

Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from Scribd. [Link]

-

Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from Gelest. [Link]

-

Corriu, R. J. P., et al. (1993). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. ResearchGate. Retrieved from ResearchGate. [Link]

-

Bhattacharya, S. (2001). Organosilicon Reagents in Natural Product Synthesis. Resonance. [Link]

- Blears, D. G. (1950). Manufacture of organo silicon compounds by the grignard reaction. U.S. Patent 2,521,390.

-

Lucknow University. (2020). Organosilicon Compounds. Retrieved from Lucknow University. [Link]

-

CAS Common Chemistry. (n.d.). (3-Phenylpropyl)dimethylchlorosilane. Retrieved from CAS. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

Murakami, K., Yorimitsu, H., & Oshima, K. (2011). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses, 88, 95-102. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 3-Phenylpropyldimethylchlorosilane. Retrieved from Co-Formula. [Link]

-

Ben-Aoun, T., et al. (2018). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scientific Research Publishing. [Link]

-

Gelest, Inc. (n.d.). (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. Retrieved from Gelest. [Link]

- Zhang, J., et al. (2009). Method for purifying dimethylchlorosilane by extraction and distillation. Chinese Patent CN101544666B.

-

Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]

- Wang, Z., et al. (2022). Method for purifying phenyl silane. Chinese Patent CN114262342B.

-

Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. [Link]

-

Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. [Link]

- Shin-Etsu Chemical Co., Ltd. (2004). Method for producing 3-chloropropyltrimethoxysilane. Japanese Patent JP3427145B2.

- Shin-Etsu Chemical Co., Ltd. (1998). Method for purifying 3-methacryloxypropyldimethylhalosilanes and 3-methacryloxypropylmethyldihalosilanes. U.S. Patent 5,811,565.

Sources

- 1. 3-Phenylpropyldimethylchlorosilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]

- 3. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. globalsilicones.org [globalsilicones.org]

- 5. scribd.com [scribd.com]

- 6. gelest.com [gelest.com]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

A Spectroscopic Guide to Chlorodimethyl(3-phenylpropyl)silane: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the expected spectral data for Chlorodimethyl(3-phenylpropyl)silane (CAS No. 17146-09-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this versatile organosilicon compound. While publicly available, complete experimental spectra for this specific compound are scarce, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis. This approach not only offers a detailed roadmap for characterization but also explains the causal relationships between molecular structure and spectral output.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bifunctional organosilane featuring a reactive chlorosilyl group and a phenylpropyl chain. This structure makes it a valuable intermediate in organic synthesis and materials science, particularly for introducing a dimethylsilyl moiety to a phenylpropyl-containing framework or for use in surface modification applications.[1] Accurate and unambiguous characterization of this compound is paramount to ensure purity and confirm its identity before use in sensitive applications. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. Each section will include an interpretation of the expected spectral features, a summary table of predicted data, and a standardized protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The structure of this compound suggests five distinct proton signals.

Causality Behind Predicted Shifts:

-

Si-CH₃: The protons on the methyl groups attached to the silicon atom are expected to be the most upfield signal. The silicon atom is less electronegative than carbon, leading to increased shielding of these protons.

-

Aliphatic Chain (CH₂ groups): The three methylene groups of the propyl chain will exhibit distinct signals. The CH₂ group alpha to the silicon (C1') will be slightly deshielded compared to a typical alkane due to the silicon atom. The CH₂ group adjacent to the phenyl ring (C3') will be deshielded by the aromatic ring's magnetic anisotropy. The central CH₂ group (C2') will show a chemical shift intermediate to the other two.

-

Aromatic Protons (C₆H₅): The protons on the phenyl ring will appear in the characteristic downfield region for aromatic compounds. Due to the substitution pattern, a complex multiplet is expected.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-(CH ₃)₂ | 0.4 - 0.6 | Singlet | 6H |

| Si-CH ₂- (C1') | 0.8 - 1.0 | Triplet | 2H |

| -CH₂-CH ₂-CH₂- (C2') | 1.7 - 1.9 | Quintet | 2H |

| -CH₂-CH ₂-Ph (C3') | 2.6 - 2.8 | Triplet | 2H |

| C₆H ₅ | 7.1 - 7.4 | Multiplet | 5H |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃). It is crucial to use a dry solvent due to the moisture sensitivity of the Si-Cl bond.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

Visualization of Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

Causality Behind Predicted Shifts:

-

Si-CH₃: The methyl carbons attached to silicon will be the most upfield signal, typically found at very low ppm values.

-

Aliphatic Chain: The three methylene carbons will have distinct chemical shifts influenced by their proximity to the silicon atom and the phenyl group. The carbon alpha to silicon (C1') will be the most upfield of the three.

-

Aromatic Carbons: The phenyl group will show four signals: one for the substituted carbon (ipso-carbon), and three for the ortho, meta, and para carbons. The ipso-carbon will have a relatively large chemical shift, while the others will appear in the typical aromatic region of 125-130 ppm.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-(C H₃)₂ | -2 to 2 |

| Si-C H₂- (C1') | 15 - 20 |

| -CH₂-C H₂-CH₂- (C2') | 25 - 30 |

| -CH₂-C H₂-Ph (C3') | 35 - 40 |

| C ₆H₅ (ipso) | 140 - 145 |

| C ₆H₅ (ortho, meta, para) | 125 - 130 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A sufficient relaxation delay should be used to ensure accurate integration if desired, although it is not typically performed for ¹³C spectra.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Causality Behind Predicted Absorptions:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic (phenyl) and aliphatic (propyl and methyl) protons. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretching: The stretching of the carbon-carbon double bonds within the phenyl ring will produce characteristic absorption bands in the 1600-1450 cm⁻¹ region.

-

Si-CH₃ Bending: The symmetric deformation of the Si-CH₃ groups gives rise to a strong, sharp band around 1260 cm⁻¹.[3]

-

Si-C Stretching: The stretching vibration of the Si-C bond typically appears in the 800-870 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring will result in strong absorptions in the 700-750 cm⁻¹ and 690-710 cm⁻¹ regions.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Si-CH₃ Bending | ~1260 | Strong, Sharp |

| Si-C Stretch | 800 - 870 | Strong |

| Aromatic C-H Bending | 700 - 750 and 690 - 710 | Strong |

| Si-Cl Stretch | 450 - 650 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Acquire a background spectrum of the clean, empty spectrometer.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electron ionization (EI) would be a common technique.

Causality Behind Predicted Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (212.79 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic for compounds containing one chlorine atom.[4]

-

Major Fragmentations: The fragmentation of organosilanes is often driven by the formation of stable silyl cations. Common fragmentation pathways would include:

-

Loss of a methyl group (-15 Da) to form a stable silyl cation.

-

Cleavage of the propyl chain, particularly the benzylic C-C bond, which would lead to a tropylium ion (C₇H₇⁺) at m/z 91.

-

Cleavage of the Si-C bond of the propyl chain.

-

Rearrangement reactions, which are common in the mass spectrometry of silanes, may also occur.[5]

-

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 212/214 | [M]⁺ (Molecular Ion) |

| 197/199 | [M - CH₃]⁺ |

| 171 | [M - C₃H₅]⁺ (loss of allyl radical) |

| 121 | [C₆H₅(CH₂)₃]⁺ |

| 93/95 | [Si(CH₃)₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Visualization of Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of this compound. This guide has outlined the predicted spectral data based on fundamental principles and comparison with related structures. By understanding the causal relationships between the molecular structure and the resulting spectra, researchers can confidently interpret their experimental data, ensuring the quality and reliability of their work. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

-

Gelest, Inc. (n.d.). (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Dimmel, D. R., Wilkie, C. A., & Linsky, J. P. (1974). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. e-Publications@Marquette. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. (3-PHENYLPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. gelest.com [gelest.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]

Navigating the Matrix: A Technical Guide to the Solubility of Chlorodimethyl(3-phenylpropyl)silane in Organic Solvents

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of Chlorodimethyl(3-phenylpropyl)silane.

This guide provides a comprehensive overview of the solubility of this compound, a versatile organosilane reagent. Understanding its solubility is paramount for its effective use in organic synthesis, surface modification, and materials science. This document outlines the theoretical and practical aspects of its solubility, providing a framework for solvent selection and the development of robust experimental protocols.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive chlorosilyl group and a non-polar phenylpropyl tail. This unique structure allows it to act as a versatile chemical intermediate for the introduction of the dimethyl(3-phenylpropyl)silyl moiety. Its applications are diverse, ranging from a protecting group for alcohols to a surface modifier for imparting hydrophobicity. The utility of this reagent is, however, fundamentally linked to its behavior in different solvent environments.

The Duality of Reactivity and Solubility: A Critical Consideration

The most critical factor governing the use of this compound in solution is the high reactivity of the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, particularly by protic species.

Inert Atmosphere is Mandatory: All handling and experimental work with this compound must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[1]

Incompatible Solvents: The Protic Problem

Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, will react readily with this compound. This reaction leads to the formation of siloxanes (from water), alkoxysilanes (from alcohols), or silylamines (from amines), respectively. This decomposition not only consumes the reagent but can also lead to the formation of insoluble byproducts, complicating reaction workups and product purification.

Compatible Solvents: The Aprotic Advantage

Aprotic solvents are the solvents of choice for dissolving and reacting this compound. The selection of a suitable aprotic solvent will depend on the specific requirements of the reaction, including the desired polarity and boiling point.

Qualitative Solubility Profile

Based on the structural features of this compound (a non-polar phenylpropyl group and a moderately polar chlorosilyl group) and the known solubility of similar compounds like chlorodimethylphenylsilane, a qualitative solubility profile can be predicted.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | High | The non-polar phenylpropyl group will interact favorably with non-polar solvents through van der Waals forces. |

| Slightly Polar Aprotic | Diethyl ether, Tetrahydrofuran (THF) | High | The ether oxygen can interact with the silicon atom, and the overall non-polar character of the solvent is compatible with the solute. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents can solvate the polar Si-Cl bond without reacting with it. |

| Highly Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low | While aprotic, the high polarity of these solvents may not be optimal for solvating the non-polar organic tail of the molecule. |

| Protic | Water, Methanol, Ethanol | Incompatible (Reacts) | The protic nature of these solvents leads to rapid decomposition of the chlorosilane. |

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol is based on the widely accepted shake-flask method and is designed to yield reliable and reproducible results.[3][4][5][6]

Principle

A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate. The concentration of the solute in the clear supernatant is then determined analytically, representing the equilibrium solubility.

Materials and Equipment

-

This compound

-

Anhydrous organic solvents of interest

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Oven-dried glassware (vials with screw caps, syringes, needles)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Analytical instrumentation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Under an inert atmosphere, add an excess of this compound to an oven-dried vial.

-

Using a syringe, add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly with a screw cap.

-

-

Equilibration:

-

Place the vial on an orbital shaker at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the minimum equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solute to settle.

-

For finer separation, centrifuge the vial to pellet the undissolved material.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles.

-

Dilute the filtered sample to a known volume with the same anhydrous solvent.

-

-

Quantification:

-

Analyze the diluted sample using a suitable and pre-calibrated analytical method (e.g., GC with an internal standard) to determine the concentration of this compound.

-

Data Analysis and Reporting

The solubility is calculated from the determined concentration and the dilution factor. It should be reported in units such as g/L, mg/mL, or mol/L, and the temperature at which the measurement was performed must be specified.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Safety and Handling Considerations

This compound is a corrosive material and reacts with moisture to release hydrogen chloride gas.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.[1] All manipulations should be performed in a well-ventilated fume hood and under anhydrous conditions.[1][7]

Conclusion

The solubility of this compound is governed by its chemical reactivity and its molecular structure. It is highly soluble in a range of aprotic organic solvents, particularly those with low to moderate polarity. Protic solvents are incompatible due to the reactive nature of the chlorosilyl group. For applications demanding precise solubility data, the provided experimental protocol offers a robust and reliable method for its determination. A thorough understanding of these solubility characteristics is fundamental to the successful application of this versatile reagent in research and development.

References

-

Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. Retrieved from [Link]

-

Compressed Gas Association. (2024). ANSI/CGA G-13-2024: Storage and Handling of Silane. Retrieved from [Link]

-

Solubility of Things. (n.d.). Chlorodimethylphenylsilane. Retrieved from [Link]

-

Center for Chemical Process Safety. (n.d.). Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

Navigating the Synthesis and Safety of Chlorodimethyl(3-phenylpropyl)silane: A Technical Guide for Advanced Research

Chlorodimethyl(3-phenylpropyl)silane stands as a versatile silylating agent in the landscape of organic synthesis and materials science. Its unique molecular architecture, featuring a reactive chlorosilyl group tethered to a phenylpropyl chain, offers a valuable tool for researchers aiming to introduce a stable, sterically significant, and functionalizable moiety. This guide provides an in-depth exploration of its chemical properties, comprehensive safety protocols, and practical applications, designed for the discerning scientist in both academic and industrial settings.

Compound Profile and Core Applications

This compound, with the CAS number 17146-09-7, is a colorless to light yellow, moisture-sensitive liquid.[1][2] Its primary utility lies in its capacity as a silylating agent, particularly for the protection of alcohols, forming stable silyl ethers.[2] This protective strategy is fundamental in multi-step syntheses, enabling chemists to selectively manipulate other functional groups within a molecule.

Beyond its role in functional group protection, this organosilane serves as a critical precursor in the modification of surfaces and the creation of advanced materials.[1][2] It is instrumental in the preparation of bonded silica stationary phases for chromatography and as a chemical auxiliary in the manufacturing of paints, adhesives, and aerogels.[1] The phenylpropyl group imparts hydrophobicity and can enhance the compatibility of materials in various industrial applications.[2]

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is paramount for its safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Corrosive to metals, Category 1 (H290): May be corrosive to metals.[3][4]

-

Skin corrosion, Sub-category 1B (H314): Causes severe skin burns and eye damage.[3][5]

-

Serious eye damage, Category 1 (H318): Causes serious eye damage.[3][5]

The signal word for this chemical is "Danger" .[3][5]

Safe Handling and Storage: A Proactive Approach

The inherent reactivity of this compound, particularly its propensity to hydrolyze, necessitates stringent handling and storage protocols.

Engineering Controls and Personal Protective Equipment (PPE)

Effective engineering controls are the first line of defense. All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapors or mists.[3] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.

The following Personal Protective Equipment (PPE) is mandatory when handling this substance:

-

Eye and Face Protection: Chemical goggles or a face shield are essential to protect against splashes.[6] Contact lenses should not be worn.

-

Skin Protection: Wear suitable protective clothing to prevent skin contact.[6][7] Neoprene or nitrile rubber gloves are recommended.[7]

-

Respiratory Protection: In situations where inhalation exposure may occur, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[7][8]

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions. The compound should be stored in a cool, well-ventilated, and shaded area, protected from moisture.[1][3] It is imperative to keep the container tightly closed and, ideally, under an inert gas atmosphere.[3]

This organosilane is incompatible with a range of substances, including:

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following diagram outlines the logical flow of emergency response.

Caption: Logical workflow for emergency response to an accidental exposure or spill of this compound.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[3] Seek immediate medical advice.[6]

-